(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine
Description
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2S/c17-12-7-5-11(6-8-12)15-16(20-10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOGPCPXKQEPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)SCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions, where fluorobenzene is reacted with suitable electrophiles.
Thioether Linkage Formation: The thioether linkage is formed by reacting the indole derivative with a thiol compound under basic conditions.
Attachment of the Ethylamine Group: The final step involves the reaction of the thioether-linked indole derivative with ethylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce fluorophenyl-substituted indole amines .
Scientific Research Applications
The biological activity of (2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine has been investigated in various studies, highlighting its potential as a therapeutic agent. Below are key findings:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its cytotoxic effects against several cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, suggesting that it may be developed further as an anticancer agent.
Neuroprotective Effects
The compound has been studied for its potential neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's. It has shown inhibitory activity against acetylcholinesterase, an enzyme linked to cognitive decline:
This suggests that this compound could be a candidate for further development in treating cognitive disorders.
Antimicrobial Activity
Preliminary studies have indicated that derivatives of similar structures possess antimicrobial properties against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 256 µg/mL | |
| Staphylococcus aureus | 128 µg/mL |
These findings suggest that the compound may be explored for use in treating bacterial infections.
Case Study 1: Anticancer Efficacy
A comprehensive study assessed the anticancer efficacy of this compound on various cancer cell lines. The results indicated significant growth inhibition, leading researchers to propose further investigation into its mechanisms and potential as a lead compound for drug development.
Case Study 2: Neuroprotective Potential
In vitro assays evaluated the compound's effect on neuronal cells exposed to neurotoxic agents. The results demonstrated a protective effect, with reduced cell death and improved viability compared to controls. This case study underscores the need for more extensive research into its neuroprotective mechanisms.
Mechanism of Action
The mechanism of action of (2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the thioether linkage and ethylamine group contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine
- Structural Difference : Replaces the 4-fluorophenyl group with an unsubstituted phenyl ring.
- Molecular Formula : C₁₆H₁₆N₂S
- Molecular Weight : 268.38 g/mol .
- Key Insight : The absence of fluorine reduces electronegativity and may decrease binding affinity to targets sensitive to halogen interactions, such as enzymes or receptors with hydrophobic pockets.
(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine
Variations in the Linker Region
(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine
- Structural Difference : Replaces the thioethyl linker with a benzyl group.
- Molecular Formula : C₁₇H₁₇FN₂
- Molecular Weight : 280.33 g/mol .
Tryptamine (2-(1H-Indol-3-yl)ethylamine)
- Structural Difference : Lacks both the thioether linker and the 4-fluorophenyl substituent.
- Molecular Formula : C₁₀H₁₂N₂
- Molecular Weight : 160.22 g/mol .
- Key Insight : As a natural neurotransmitter precursor, tryptamine’s simpler structure highlights the importance of the thioether and fluorophenyl groups in the target compound for specialized applications, such as enhanced receptor selectivity or stability.
Core Scaffold Modifications
4-(Indol-3-yl)thiazole-2-amines
- Structural Difference : Replaces the thioethylamine group with a thiazole ring.
- Example Compound : 3-Methyl-2-phenyl-1-substituted-indole derivatives.
- Molecular Formula : Varies (e.g., C₁₄H₁₁N₃S for thiazole-indole hybrids).
- Biological Activity : Demonstrated antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- Key Insight : The thiazole ring introduces a planar heterocycle, which may improve π-π stacking interactions with bacterial DNA or enzymes compared to the flexible thioethylamine linker.
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine
Table 1: Comparative Analysis of Key Compounds
Research Implications
- Fluorine Substitution: The 4-fluorophenyl group in the target compound likely enhances metabolic stability and target affinity compared to non-halogenated analogs .
- Thioether Linker : The sulfur atom may participate in covalent interactions or redox processes, which could be exploited in enzyme inhibition or prodrug design.
Biological Activity
(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine, also known as compound L19254, is a synthetic organic molecule with potential biological activities. Its structure includes an indole core, a fluorophenyl group, and a thioether linkage, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethan-1-amine
- Molecular Formula : C16H15FN2S
- Molecular Weight : 286.37 g/mol
- CAS Number : 865546-48-1
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The indole moiety is known for its role in enzyme inhibition and receptor modulation. The presence of the fluorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins. The thioether linkage provides structural flexibility, allowing the molecule to adopt conformations favorable for binding .
Cytotoxicity and Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (lung cancer) | 14.74 ± 1.5 | Induction of apoptosis and inhibition of interleukin-6 release |
| HeLa (cervical cancer) | 17.87 ± 2.8 | Apoptotic pathway activation |
| Caco-2 (colon cancer) | 15.74 ± 1.7 | Cell cycle arrest and apoptosis induction |
The compound demonstrated significant cytotoxicity with IC50 values ranging from approximately 14 to 18 µM across different cancer cell lines . Notably, it was found to inhibit interleukin release significantly in A549 cells, indicating a potential anti-inflammatory mechanism alongside its anticancer properties.
Case Studies and Research Findings
A study investigating various derivatives of bis(2-aminoethyl)amine highlighted the promising anticancer activity of compounds similar to this compound. The research utilized assays such as MTT and lactate dehydrogenase assays to evaluate cell viability and apoptosis rates . The findings suggest that derivatives with structural similarities exhibit enhanced cytotoxic effects, particularly through apoptotic pathways.
Potential Therapeutic Applications
Given its biological activities, this compound may have applications in:
- Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer types.
- Anti-inflammatory Treatments : Due to its ability to modulate interleukin release.
Further research is required to fully elucidate its mechanisms and optimize its efficacy through structural modifications .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the 4-fluorophenyl-indole core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 2 : Introduction of the thioether group via nucleophilic substitution or thiol-ene chemistry under inert atmospheres (N₂/Ar) .
- Step 3 : Amine functionalization using reductive amination or protecting-group strategies (e.g., Boc protection) .
- Key Variables : Catalyst choice (Pd/Cu), solvent (DMF, toluene), and temperature (60–120°C) significantly affect yield. For example, DMF enhances solubility but may require post-reaction purification to remove residual solvents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodological Answer :
- ¹H/¹³C NMR : Look for aromatic proton signals in δ 6.8–7.6 ppm (indole and fluorophenyl groups) and a triplet near δ 3.2 ppm (SCH₂CH₂NH₂) .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₆H₁₄FN₂S). High-resolution MS (HRMS) confirms isotopic patterns .
- IR Spectroscopy : Stretching vibrations for S-C (650–750 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL considered promising .
- Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
- Neuroactivity : Radioligand binding assays (e.g., serotonin receptors 5-HT₁A/₂A) to assess CNS targeting .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) alter binding affinity to serotonin receptors?
- Methodological Answer :
- Computational Modeling : Perform molecular docking (AutoDock Vina) using receptor crystal structures (PDB: 7F3) to compare binding poses and ΔG values .
- Experimental Validation : Radioligand displacement assays show fluorophenyl derivatives exhibit 2–3x higher 5-HT₁A affinity (Kᵢ = 12 nM) vs. chlorophenyl analogs (Kᵢ = 28 nM), attributed to fluorine’s electronegativity enhancing hydrogen bonding .
Q. How can conflicting cytotoxicity data (e.g., IC₅₀ variability in MCF-7 cells) be resolved?
- Methodological Answer :
- Variable Control : Standardize assay conditions (cell passage number, serum concentration, incubation time).
- Metabolic Interference : Test compound stability in cell media (HPLC monitoring) to rule out degradation .
- Data Table :
| Study | IC₅₀ (µM) | Cell Passage | Serum (%) |
|---|---|---|---|
| A | 8.2 | P15 | 10 |
| B | 15.7 | P25 | 5 |
Q. What mechanistic insights explain its dual antimicrobial and anticancer activity?
- Methodological Answer :
- Target Identification : Use thermal shift assays (TSA) to identify protein targets (e.g., DNA gyrase for antimicrobial activity; topoisomerase IIα for anticancer effects) .
- ROS Induction : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence. Thioether-linked compounds often disrupt redox balance, inducing apoptosis in cancer cells and bacterial membranes .
Q. How can synthetic impurities (e.g., des-fluoro byproducts) be quantified and mitigated?
- Methodological Answer :
- Analytical QC : Use HPLC-MS with a C18 column (ACN/H₂O gradient) to detect impurities. Limit des-fluoro byproducts to <0.5% via optimized fluorophenyl precursor stoichiometry (1.2 eq) .
- Purification : Silica gel chromatography (hexane/EtOAc 4:1) or preparative HPLC removes hydrophobic impurities .
Data Contradiction Analysis
Q. Why do some studies report high aqueous solubility while others classify the compound as lipophilic?
- Resolution :
- pH Dependency : The amine group’s pKa (~9.5) increases solubility in acidic buffers (e.g., pH 4.0 PBS) but reduces it in neutral conditions.
- Experimental Table :
| Solvent System | Solubility (mg/mL) | Method (USP) |
|---|---|---|
| pH 7.4 PBS | 0.12 | Turbidimetry |
| pH 4.0 Acetate | 2.8 | HPLC-UV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
